molecular formula C18H28ClNO5 B4980252 Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B4980252
M. Wt: 373.9 g/mol
InChI Key: WZQUPMVREKYXHO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a hydroxy group, and a methoxyphenoxy group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using suitable reagents and conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where a methoxyphenol derivative reacts with the piperidine intermediate.

    Esterification: The esterification of the carboxylate group is achieved by reacting the intermediate with ethyl alcohol under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups may play a role in binding to biological targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride: Similar structure but with a different position of the methoxy group.

    Ethyl 1-(2-hydroxy-3-(3-ethoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

    Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate: Similar structure but without the hydrochloride salt.

Properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5.ClH/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2;/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUPMVREKYXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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